molecular formula C22H21N5O3S B2555693 N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide CAS No. 895791-04-5

N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide

Cat. No.: B2555693
CAS No.: 895791-04-5
M. Wt: 435.5
InChI Key: VBEMCEJJSMDRNT-UHFFFAOYSA-N
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Chemical Reactions Analysis

N’-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects . These interactions can inhibit enzymes or disrupt cellular processes, contributing to its pharmacological activities .

Biological Activity

N'-(3-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a methoxyphenyl group and a triazolo-thiazole moiety. Its molecular formula is C20H25N5O2C_{20}H_{25}N_{5}O_{2}, and it exhibits significant lipophilicity due to the presence of aromatic rings, which may enhance its bioavailability.

Anticancer Activity

Research indicates that derivatives of triazoles and thiazoles often demonstrate anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study involving the compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer (T47D) cell lines. At concentrations of 10 µM and 50 µM, cell viability decreased significantly, showing a reduction of approximately 70% at the higher concentration .
  • Case Study 2 : Another investigation reported that compounds similar to this compound exhibited promising results against leukemia cells with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results suggest:

  • In vitro Studies : It showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics used for treating bacterial infections .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. The biological activity of this compound has been explored in models of inflammation:

  • Experimental Models : In animal models of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential anti-inflammatory mechanisms that warrant further investigation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The thiazole and triazole rings are known to interact with various enzymes involved in cancer progression and inflammation. In particular, studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
  • Cell Signaling Pathways : It may modulate signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation in cancer cells.

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against T47D cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced paw edema in animal models

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-6-3-4-9-18(14)19-25-22-27(26-19)16(13-31-22)10-11-23-20(28)21(29)24-15-7-5-8-17(12-15)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEMCEJJSMDRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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